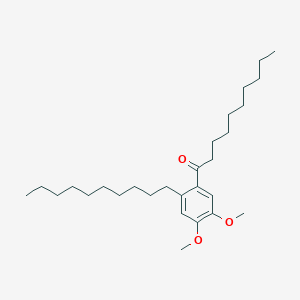
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one typically involves the reaction of decyl bromide with 4,5-dimethoxyphenyl magnesium bromide, followed by a Grignard reaction to form the desired ketone. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)decan-3-one
- 1-Decanol
- 1,2-Decanediol
Uniqueness
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one stands out due to its unique structural features, such as the decyl chain and dimethoxyphenyl group. These characteristics confer specific chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
919800-80-9 |
|---|---|
Molecular Formula |
C28H48O3 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
1-(2-decyl-4,5-dimethoxyphenyl)decan-1-one |
InChI |
InChI=1S/C28H48O3/c1-5-7-9-11-13-15-16-18-20-24-22-27(30-3)28(31-4)23-25(24)26(29)21-19-17-14-12-10-8-6-2/h22-23H,5-21H2,1-4H3 |
InChI Key |
FVUFGKLCGWDIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1C(=O)CCCCCCCCC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















